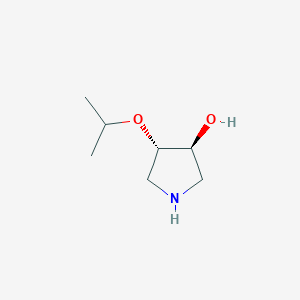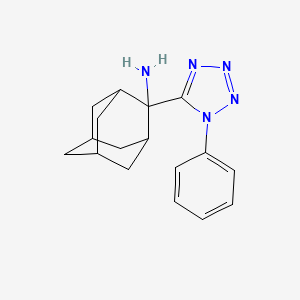
a-D-Glucosyl hesperidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-D-Glucosyl hesperidin: is a derivative of hesperidin, a flavonoid glycoside found abundantly in citrus fruits. This compound is formed by attaching a glucose molecule to hesperidin, enhancing its water solubility and bioavailability. This compound retains the beneficial properties of hesperidin, such as antioxidant, anti-inflammatory, and cardiovascular protective effects, while improving its usability in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: a-D-Glucosyl hesperidin is synthesized using a saccharide-transferring enzyme in a liquid containing hesperidin and an alpha-glucosyl saccharide. The enzyme facilitates the transfer of glucose residues to hesperidin, forming this compound. The reaction mixture is then processed using a synthetic macroporous resin to recover the product .
Industrial Production Methods: The industrial production of this compound involves enzymatic synthesis due to its efficiency and specificity. The process includes optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield. The use of bioreactors and continuous flow systems can further enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: a-D-Glucosyl hesperidin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s properties and enhancing its stability and bioactivity .
Common Reagents and Conditions:
Hydrolysis: Enzymes such as beta-glucosidase are used to hydrolyze this compound, breaking down the glucose bond and releasing hesperidin.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound, potentially altering its antioxidant properties.
Glycosylation: Enzymatic glycosylation using glycosyltransferases can further modify this compound by adding additional sugar moieties.
Major Products Formed:
Hesperidin: Hydrolysis of this compound releases hesperidin and glucose.
Oxidized Derivatives: Oxidation reactions can produce various oxidized forms of this compound with altered bioactivity.
Applications De Recherche Scientifique
a-D-Glucosyl hesperidin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and enzyme kinetics.
Biology: Investigated for its effects on cellular processes, including antioxidant and anti-inflammatory activities.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and inflammatory conditions.
Industry: Utilized in the food and cosmetic industries for its enhanced solubility and stability, making it an ideal ingredient in functional foods and skincare products
Mécanisme D'action
a-D-Glucosyl hesperidin exerts its effects through several molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: It enhances endothelial function and reduces blood pressure by modulating nitric oxide production and improving vascular health
Comparaison Avec Des Composés Similaires
a-D-Glucosyl hesperidin is unique compared to other similar compounds due to its enhanced water solubility and bioavailability. Some similar compounds include:
Hesperidin: The parent compound, less water-soluble but shares similar bioactivities.
Rutin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties but different solubility and bioavailability profiles.
Quercetin: A flavonoid with potent antioxidant effects but lower solubility compared to this compound .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of a-D-Glucosyl hesperidin involves the glycosylation of hesperidin with glucose. This can be achieved through the use of enzymatic or chemical methods.", "Starting Materials": [ "Hesperidin", "Glucose", "Enzyme (if using enzymatic method)", "Solvent (if using chemical method)" ], "Reaction": [ "Enzymatic method:", "- Dissolve hesperidin and glucose in a buffer solution", "- Add enzyme and incubate at a specific temperature and pH", "- Purify the product using chromatography", "Chemical method:", "- Dissolve hesperidin and glucose in a suitable solvent", "- Add a catalyst such as trifluoromethanesulfonic acid", "- Heat the mixture to a specific temperature", "- Purify the product using chromatography" ] } | |
Numéro CAS |
134065-26-2 |
Formule moléculaire |
C34H44O20 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181570.png)
![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181571.png)
![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181573.png)
![4-[3-(4-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181574.png)
